3-(Chloromethyl)imidazo[1,2-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including derivatives like 3-(Chloromethyl)imidazo[1,2-a]pyridine, has been achieved through various methods. One notable approach involves the Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources. This method features broad substrate scope, good functional group tolerance, and yields diversified products (Rao, Mai, & Song, 2017). Another method is a novel, metal-free, three-component reaction facilitating the formation of C-N, C-O, and C-S bonds to construct imidazo[1,2-a]pyridines (Cao et al., 2014).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives, including those with chloromethyl substitutions, has been explored through various analyses. Studies have shown that these compounds can form complex coordination compounds with metals, leading to structures with significant photoluminescent properties (Li, Ni, & Yong, 2018). This indicates a versatile structural framework that can be tailored for specific applications.
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines undergo various chemical reactions, highlighting their reactivity and functional versatility. For instance, regioselective fluorination using Selectfluor in aqueous conditions has been demonstrated, providing a pathway to synthesize 3-fluorinated imidazo[1,2-a]pyridines (Liu et al., 2015). These reactions showcase the compound's ability to undergo modification at specific positions on the ring system, enabling the development of compounds with desired properties.
Scientific Research Applications
Heterocyclic N-oxide Derivatives in Synthesis and Medicinal Applications
Heterocyclic N-oxide derivatives, including compounds synthesized from imidazo[1,2-a]pyridine, exhibit versatility as synthetic intermediates due to their biological importance. They play crucial roles in metal complexes formation, catalysts design, asymmetric catalysis, synthesis, and medicinal applications. These compounds have shown potent activities, including anticancer, antibacterial, and anti-inflammatory properties, highlighting their significant potential in drug development and advanced chemistry investigations (Li et al., 2019).
Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is recognized for its importance in medicinal chemistry, providing a framework for bioactive molecules. This heterocyclic nucleus has led to the development of various therapeutic applications, including kinase inhibition, as evidenced by the success of specific kinase inhibitors. The structure-activity relationships (SAR) of these compounds highlight their potential in creating novel therapeutic agents with improved pharmacokinetic profiles and efficiency (Garrido et al., 2021).
Optical Sensors and Biological Significance
Compounds containing imidazo[1,2-a]pyridine derivatives are extensively used in the synthesis of optical sensors due to their range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, showcasing the wide-ranging applications of these derivatives beyond their traditional use in medicinal chemistry (Jindal & Kaur, 2021).
Synthesis and Transformation for Biological Activities
The chemical and biological properties of 4-phosphorylated derivatives of imidazoles, synthesized using imidazo[1,2-a]pyridine derivatives, demonstrate wide-ranging activities including insectoacaricidal, anti-blastic, sugar-lowering, and antihypertensive effects. These findings underscore the diverse biological applications of these compounds, further reinforcing the utility of imidazo[1,2-a]pyridine in the synthesis of compounds with varied biological activities (Abdurakhmanova et al., 2018).
Safety And Hazards
While specific safety and hazard information for 3-(Chloromethyl)imidazo[1,2-a]pyridine is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them promising candidates for future drug discovery research .
properties
IUPAC Name |
3-(chloromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQRJCTKNIQFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406603 |
Source
|
Record name | 3-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)imidazo[1,2-a]pyridine | |
CAS RN |
113855-44-0 |
Source
|
Record name | 3-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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